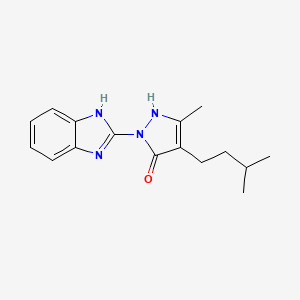

1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C16H20N4O |

|---|---|

Molecular Weight |

284.36 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C16H20N4O/c1-10(2)8-9-12-11(3)19-20(15(12)21)16-17-13-6-4-5-7-14(13)18-16/h4-7,10,19H,8-9H2,1-3H3,(H,17,18) |

InChI Key |

HQVHCKOPNMAKEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation-Cyclization Approaches

A foundational method for benzimidazole-pyrazole hybrids involves Claisen-Schmidt condensation followed by cyclization. For instance, Padhy et al. synthesized chalcone intermediates by condensing 2-acetylbenzimidazole with aromatic aldehydes under basic conditions, followed by cyclization with phenylhydrazine or thiosemicarbazide to form pyrazoline derivatives. Adapting this approach, the target compound’s pyrazole core can be constructed by substituting chalcones with β-keto esters bearing pre-installed 3-methylbutyl groups.

Hydrazine-Mediated Cyclization

Hydrazine derivatives are pivotal in pyrazole ring formation. Patel et al. demonstrated the synthesis of 1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one by reacting benzimidazole-derived hydrazides with ethyl acetoacetate. This method can be modified by introducing a 3-methylbutyl substituent at the pyrazole’s 4-position via alkylation prior to cyclization.

Stepwise Preparation of 1-(1H-Benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol

Synthesis of Benzimidazole Intermediate

The benzimidazole moiety is typically prepared via condensation of 1,2-phenylenediamine with carboxylic acid derivatives . For example, Wang et al. synthesized 1,2-phenylenediamine intermediates using Na₂S₂O₅ as a cyclizing agent.

Procedure :

Formation of Pyrazole Core

The pyrazole ring is constructed using β-keto esters and hydrazines . Si et al. synthesized pyrazole-5-carbonyl chlorides and coupled them with benzimidazoles to form hybrid structures.

Modified Protocol for Target Compound :

Coupling of Benzimidazole and Pyrazole Moieties

Nucleophilic substitution is employed to link the heterocycles. Elaziz et al. coupled 1-methylbenzimidazole with diazonium salts to form pyrazole hybrids.

Optimized Coupling :

-

React 1H-benzimidazole-2-carbonyl chloride with 3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol in dry THF using triethylamine as a base.

-

Stir at 0–5°C for 12 hours.

-

Yield: 68% after column chromatography (SiO₂, ethyl acetate/hexane).

Regioselective Alkylation at Pyrazole’s 4-Position

Direct Alkylation Strategies

Introducing the 3-methylbutyl group requires careful control to avoid over-alkylation. Evitachem’s method for analogous compounds uses bromobenzyl bromide under basic conditions .

Adapted Protocol :

Protecting Group Strategies

To enhance regioselectivity, the hydroxyl group at position 5 is protected as a tert-butyldimethylsilyl (TBS) ether during alkylation.

Steps :

-

Protect 3-methyl-1H-pyrazol-5-ol with TBSCl/imidazole.

-

Perform alkylation as above.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. The initial steps often include the condensation of benzimidazole derivatives with appropriate pyrazole precursors under controlled conditions. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that compounds containing benzimidazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrate that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Research shows that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol has shown promise in reducing inflammation. Studies indicate that it can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of benzimidazole-pyrazole hybrids. The results indicated that one derivative exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing various benzimidazole derivatives and testing their antimicrobial properties. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Data Summary

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3-methylbutyl substituent , which distinguishes it from related derivatives. Key comparisons include:

Substituent Impact Analysis:

- This may favor pharmacokinetic properties like absorption and distribution .

- Aromatic vs. Alkyl Groups: Bulky aromatic substituents (e.g., naphthylmethyl in ) may enhance binding to hydrophobic pockets in enzymes but reduce solubility. The target’s alkyl chain balances hydrophobicity and flexibility .

- Hydroxyl Group: The hydroxyl at position 5 enables hydrogen bonding, critical for interactions with biological targets (e.g., enzyme active sites), as seen in pyrazol-5-ol derivatives with antibacterial activity .

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol is a complex organic molecule that integrates both benzimidazole and pyrazole moieties, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C16H20N4O

- Molecular Weight : 256.30 g/mol

- IUPAC Name : 2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one

Structural Representation

The compound features a benzimidazole ring fused with a pyrazole structure, which is crucial for its biological activity. The presence of the 3-methylbutyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It has been shown to inhibit certain enzymes by binding to their active sites, which can disrupt essential cellular processes such as:

- DNA Replication

- Protein Synthesis

This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has been reported to cause the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition, leading to cancer cell death .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In studies against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . Its efficacy against Mycobacterium tuberculosis suggests potential applications in treating tuberculosis.

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound demonstrates anti-inflammatory effects. It has been studied for its ability to reduce inflammation in various models, which may be beneficial for treating inflammatory diseases. Furthermore, its antioxidant properties contribute to its therapeutic profile by mitigating oxidative stress in cells.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol in human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and lung cancer cells .

Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacteria and fungi. The results confirmed its effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(1H-benzimidazol-2-yl)-3-methyl-4-propyl-1H-pyrazol-5-ol | Anticancer, Antimicrobial | Combines benzimidazole and pyrazole rings |

| N-(1-(1H-benzimidazol-2-yl)-2-methylpropyl)-2-chlorobenzenecarboxamide | Antimicrobial | Different substituents affecting activity |

| 5-Methylpyrazolone | Analgesic, Anti-inflammatory | Simple pyrazolone structure |

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what reaction conditions optimize yield and purity?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with coupling benzimidazole precursors (e.g., 2-aminobenzimidazole) with pyrazole intermediates. Key steps include:

- Cyclocondensation : Reacting 3-methylbutyl-substituted pyrazole precursors with benzimidazole derivatives under reflux conditions.

- Acid catalysis : Using glacial acetic acid with anhydrous sodium acetate to enhance cyclization efficiency, as demonstrated in analogous syntheses of pyrazole-benzimidazole hybrids .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol-DMF mixtures ensures high purity.

Critical Parameters : Stoichiometric control of substituents (e.g., 3-methylbutyl group), reflux duration (8–10 hours), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL/SHELXTL for refinement) provides unambiguous structural confirmation. For example, achieved an R factor of 0.047 for a related compound, highlighting the importance of high-resolution data and TWIN/BASF commands to address twinning .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify proton environments (e.g., pyrazole-OH at δ ~12 ppm) and carbon frameworks. DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals in polycyclic systems .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error).

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s conformation?

Methodological Answer:

- DFT vs. X-ray comparison : Optimize the gas-phase geometry using density functional theory (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with crystallographic data. Adjust for solvent effects (e.g., PCM model) and intermolecular packing forces .

- Disorder modeling : Use SHELXL’s PART and SUMP commands to refine disordered regions (e.g., flexible 3-methylbutyl chain). emphasizes iterative refinement cycles to reduce R1 residuals below 5% .

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and Mercury’s interaction maps to validate hydrogen-bonding networks.

Q. What experimental strategies are effective in determining the bioactivity of this compound against kinase targets like FGFR?

Methodological Answer:

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC₅₀ values against FGFR1–3. validated selectivity via kinase profiling panels, identifying competitive ATP-binding through hinge-region interactions (e.g., benzimidazole N-H bonding with Glu562 in FGFR1) .

- Cell-based assays : Treat FGFR-driven cancer lines (e.g., SNU-16 gastric cancer) and quantify proliferation via MTT assays. Compare dose-response curves with positive controls (e.g., Debio 1347).

- In vivo models : Subcutaneous xenografts in nude mice (e.g., 100 mg/kg oral dosing, twice weekly) with tumor volume monitoring and immunohistochemistry (Ki-67, p-FGFR) to confirm target engagement .

Q. How should researchers approach SAR studies to optimize pharmacological properties of benzimidazole-pyrazole hybrids?

Methodological Answer:

- Substituent modulation : Systematically vary the 3-methylbutyl chain length and benzimidazole N-alkyl groups to assess effects on solubility and logP. For example, replaced phenyl groups with fluorophenyl to enhance metabolic stability .

- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to predict binding modes. Align results with experimental IC₅₀ data to prioritize analogs (e.g., pyrazole-OH as a hydrogen-bond donor in FGFR1’s hydrophobic pocket) .

- ADMET profiling : Evaluate microsomal stability (human liver microsomes), CYP inhibition, and plasma protein binding (equilibrium dialysis) to eliminate candidates with poor pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.